Molecular Weight and Hydrogen Bond Acceptor Count Relative to the Nearest Commercially Available 3D Analog
The compound (MW 343.4, 5 H-bond acceptors) exhibits a quantifiably lower molecular weight and reduced hydrogen-bond acceptor count compared to its closest commercially catalogued 3D analog, 4-methyl-2-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-3-yl}-1H-benzimidazole (MW 310, 4 H-bond acceptors; 93% 3D similarity score by Hit2Lead/ChemBridge) . While the 3D similarity score indicates overall shape congruence, the target compound's benzothiazol-2-yloxy ether linkage (replacing the analog's 4-methylbenzimidazole core) and ketone carbonyl (replacing the analog's methylene spacer) introduce distinct electrostatic and hydrogen-bonding pharmacophore features that can alter target binding and metabolic stability .
| Evidence Dimension | Physicochemical properties – molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW = 343.4 g/mol; H-bond acceptors = 5 |
| Comparator Or Baseline | 4-methyl-2-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-3-yl}-1H-benzimidazole (ChemBridge CorpID 42340374): MW = 310 g/mol; H-bond acceptors = 4; 3D similarity = 93% |
| Quantified Difference | ΔMW = +33.4 g/mol (+10.8%); ΔHBA = +1 acceptor |
| Conditions | Computational comparison using Hit2Lead/ChemBridge 3D similarity algorithm |
Why This Matters
A 10.8% increase in molecular weight and an additional H-bond acceptor can materially impact passive permeability (PAMPA), CYP-mediated metabolism, and solubility—factors that directly influence whether this compound yields false-negative or false-positive hits in any given target-based screening campaign relative to the comparator analog.
